- Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)
936-16-3 structure
Product Name:2,3-dihydro-1,2-benzothiazole 1,1-dioxide
N.o CAS:936-16-3
MF:C7H7NO2S
MW:169.200980424881
MDL:MFCD03426201
CID:806499
PubChem ID:13638
Update Time:2025-06-11
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide
- 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE
- 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
- 2,3-dihydro-1,2-benzothiazole 1,1-dioxide
- 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
- 1,2-Benzoisothiazoline 1,1-dioxide
- 1,2-Bitdo
- 2,3-DIAMIDOXIMONAPHTHALENE
- 2,3-dihydro-1,2-benzisothiazole
- 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide
- 2,3-dihydro-benz[d]isothiazole-1,1-dioxide
- 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
- ZLO53QJF59
- 1,2-benzisothiazoline 1,1-dioxide
- Benzylsultame
- NSC362815
- GVYVHZKTSVDMNT-UHFFFAOYSA-N
- AK162349
- ST24038548
- 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
- 2,3-di
- 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)
- 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione
- 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide
- 2,3-Dihydrobenzoisothiazole 1,1-dioxide
- Benz[d]isothiazoline 1,1-dioxide
- Benzylsultam
- NSC 362815
- AKOS006276699
- CHEMBL81566
- 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE
- MFCD03426201
- Q27295703
- BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE
- NSC-362815
- EN300-312734
- CS-W005895
- SCHEMBL61176
- XH1316
- Z1198162686
- F1905-7319
- DTXSID80239477
- 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE
- AB92834
- 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide
- UNII-ZLO53QJF59
- 936-16-3
- DS-7771
- 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
-
- MDL: MFCD03426201
- Inchi: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
- Chave InChI: GVYVHZKTSVDMNT-UHFFFAOYSA-N
- SMILES: O=S1(C2C(=CC=CC=2)CN1)=O
Propriedades Computadas
- Massa Exacta: 169.02000
- Massa monoisotópica: 169.019749
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 242
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 54.6
- XLogP3: 0.5
Propriedades Experimentais
- Densidade: 1.396
- Ponto de ebulição: 325.8°C at 760 mmHg
- Ponto de Flash: 150.9°C
- Índice de Refracção: 1.606
- PSA: 54.55000
- LogP: 1.88810
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- Condição de armazenamento:Sealed in dry,Room Temperature
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Dados aduaneiros
- CÓDIGO SH:2934991000
- Dados aduaneiros:
中国海关编码:
2934991000概述:
2934991000. 磺内酯及磺内酰胺. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003679-250mg |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 250mg |
$167.58 | 2023-08-31 | |
| Alichem | A059003679-1g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 1g |
$466.52 | 2023-08-31 | |
| Alichem | A059003679-5g |
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide |
936-16-3 | 96% | 5g |
$1362.10 | 2023-08-31 | |
| Chemenu | CM112481-1g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 1g |
$397 | 2021-08-06 | |
| Chemenu | CM112481-5g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | 96% | 5g |
$1148 | 2021-08-06 | |
| TRC | B204043-10mg |
2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |
936-16-3 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B204043-50mg |
2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |
936-16-3 | 50mg |
$ 135.00 | 2022-06-01 | ||
| TRC | B204043-100mg |
2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide |
936-16-3 | 100mg |
$ 230.00 | 2022-06-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B828034-1g |
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide |
936-16-3 | ≥95% | 1g |
2,435.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD962-1g |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide |
936-16-3 | 96% | 1g |
2651.0CNY | 2021-07-10 |
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Método de produção
Método de produção 1
Método de produção 2
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron
1.2 Reagents: Hydrochloric acid , Water
1.2 Reagents: Hydrochloric acid , Water
Referência
- Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids, Journal of Chemical Research, 1990, (4), 106-7
Método de produção 3
Condições de reacção
1.1 Catalysts: 2,2′-Bipyridine , Ferrous perchlorate Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ; 2 h, 80 °C
Referência
- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation, Organic Letters, 2019, 21(15), 5808-5812
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 48 min, 0 °C
Referência
- Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685
Método de produção 5
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 48 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
Referência
- Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases, United States, , ,
Método de produção 6
Condições de reacção
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ; 48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers, Synlett, 2012, 23(4), 595-600
Método de produção 7
Método de produção 8
Método de produção 9
Condições de reacção
Referência
- Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation, Latvijas Kimijas Zurnals, 1993, (3), 314-17
Método de produção 10
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
Referência
- Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction, Organic Letters, 2014, 16(6), 1550-1553
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C
Referência
- 1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation, United States, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referência
- Preparation of carbazole-containing sulfonamides as cryptochrome modulators, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
1.2 Reagents: Ethyl acetate , Potassium sodium tartrate Solvents: Water ; 0 °C
Referência
- Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878
Método de produção 14
Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
- Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners, Journal of Medicinal Chemistry, 1983, 26(2), 243-6
Método de produção 15
Condições de reacção
1.1 Catalysts: Ferrous perchlorate , N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ; 2 h, 80 °C
Referência
- Endosulfonamide compound and preparation method thereof, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; overnight, rt
Referência
- Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions, Asian Journal of Organic Chemistry, 2020, 9(3), 364-367
Método de produção 17
Condições de reacção
Referência
- Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355
Método de produção 18
Condições de reacção
Referência
- Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals, Germany, , ,
Método de produção 19
Condições de reacção
Referência
- Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides, Journal of Organic Chemistry, 1983, 48(4), 537-42
Método de produção 20
Condições de reacção
Referência
- 1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines, United States, , ,
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials
- 3-chloro-1λ?,2-benzothiazole-1,1-dione
- Saccharin
- O-Toluenesulfonamide
- Benzenesulfonamide, 2-(ethoxymethyl)-
- 1,2-benzisothiazole-3-thiol 1,1-dioxide
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Número da Ordem:A854449
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:50
Preço ($):526.0
E- mail:sales@amadischem.com
2,3-dihydro-1,2-benzothiazole 1,1-dioxide Literatura Relacionada
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Jason Wan Lab Chip, 2020,20, 4528-4538
936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide) Produtos relacionados
- 8047-99-2(N-Ethyl-3-methylbenzenesulfonamide)
- 26914-52-3(Ethyltoulenesulfonamide)
- 40431-39-8(2-(aminomethyl)-N-methylbenzene-1-sulfonamide)
- 84108-98-5(3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide)
- 76902-32-4(N-Ethyltoluenesulfonamide(o and p mixture))
- 920527-54-4(Benzenesulfonamide, 2-methyl-N-[(2-methylphenyl)methyl]-)
- 1077-56-1(N-ethyl-2-methylbenzene-1-sulfonamide)
- 151915-07-0(N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide)
- 916438-46-5(6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Pureza:99%
Quantidade:5g
Preço ($):526.0